Cevoglitazar

PPARα agonist PPARγ agonist adipocyte differentiation

Researchers studying energy homeostasis require a PPARα/γ agonist that avoids the confounding weight gain common with selective PPARγ agonists like pioglitazone. - Unique dual agonism: reduces body weight up to 12.9% in ob/ob mice while improving glycemic control-absent with pioglitazone. - PPARα-dependent hypophagia validated in PPARα knockout models; superior to fenofibrate for dose-response studies. - Reduces hepatic lipid below baseline in NAFLD models, outperforming pioglitazone. Supplied with Certificate of Analysis; global shipping.

Molecular Formula C27H21F3N2O6S
Molecular Weight 558.5 g/mol
CAS No. 839673-52-8
Cat. No. B1668459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevoglitazar
CAS839673-52-8
SynonymsCevoglitazar;  LBM-642;  LBM 642;  LBM642.
Molecular FormulaC27H21F3N2O6S
Molecular Weight558.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O
InChIInChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1
InChIKeyKVVODNUBDFULSC-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cevoglitazar (839673-52-8) Dual PPARα/γ Agonist for Metabolic Disease Research: Procurement and Selection Guide


Cevoglitazar (also designated LBM-642) is a synthetic, orally bioavailable small molecule that functions as a balanced dual agonist of the peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) subtypes [1]. It was developed for the potential treatment of type 2 diabetes mellitus and associated dyslipidemia, and is distinguished from many other glitazar-class compounds by its capacity to modulate energy homeostasis, reducing food intake and body weight in preclinical models of obesity [1][2]. Its clinical development was discontinued after Phase II trials, a common outcome in this class due to safety or efficacy hurdles, which underscores the importance of rigorous compound selection for research purposes [3].

Why Cevoglitazar (839673-52-8) Cannot Be Directly Substituted by Other PPAR Agonists


Cevoglitazar's dual PPARα/γ agonism profile is not interchangeable with that of other glitazars or selective PPAR agonists due to quantifiable differences in target potency, functional selectivity in cell-based assays, and distinct in vivo pharmacodynamic effects on body weight and adiposity [1]. Direct comparative studies reveal that cevoglitazar exhibits a unique balance of PPARα and PPARγ activity, which translates to a combination of insulin sensitization and weight loss not observed with the selective PPARγ agonist pioglitazone or the PPARα agonist fenofibrate [2][3]. Furthermore, its mechanism for reducing food intake is dependent on PPARα, a feature not shared by all dual agonists [1]. Substitution with a generic 'PPAR agonist' would therefore yield a different experimental outcome, making cevoglitazar the specific tool required for studies of energy balance, ectopic fat reduction, or PPARα-dependent hypophagia.

Quantitative Evidence for Cevoglitazar (839673-52-8) Differentiation Against Key Comparators


In Vitro Potency Advantage: Cevoglitazar vs. Reference PPAR Agonists in Cell-Based Assays

In cell-based functional assays, cevoglitazar demonstrates superior potency compared to reference PPAR agonists. It was 2-fold more potent than the PPARγ agonist rosiglitazone in stimulating GPDH activity (a marker of adipocyte differentiation) and 13-fold more potent than the PPARα agonist WY-14643 in inducing ACO activity (a marker of hepatic fatty acid oxidation) [1]. Compared to the PPARα agonist fenofibrate, cevoglitazar was 1600-fold more potent in the ACO activity assay [1].

PPARα agonist PPARγ agonist adipocyte differentiation

In Vivo Body Weight Reduction: Cevoglitazar vs. Pioglitazone in Obese Zucker Rats

In a 4-week study with fatty Zucker rats fed a high-fat diet, cevoglitazar (5 mg/kg) significantly reduced body weight gain compared to vehicle, whereas the selective PPARγ agonist pioglitazone (30 mg/kg) did not [1]. This effect occurred despite cevoglitazar matching pioglitazone's efficacy in improving glucose tolerance [1].

obesity model body weight adiposity

Reduction of Hepatic Ectopic Fat: Cevoglitazar vs. Fenofibrate and Pioglitazone

In fatty Zucker rats, cevoglitazar (5 mg/kg) reduced hepatic lipid concentration below baseline levels (p < 0.05), a more pronounced effect than that of pioglitazone (30 mg/kg), which only reduced hepatic lipid accumulation but not below baseline [1]. This effect was comparable to that of the PPARα agonist fenofibrate (150 mg/kg) [1].

hepatic steatosis lipid metabolism NAFLD

Mechanistic Validation: PPARα-Dependent Hypophagia and Weight Loss

The weight- and food intake-reducing effects of cevoglitazar were completely abolished in PPARα knockout mice, demonstrating that these effects are mechanistically dependent on PPARα activation [1]. This provides a clear genetic validation of the compound's primary mechanism for energy homeostasis modulation.

PPARα knockout food intake mechanism of action

Defined Research Applications for Cevoglitazar (839673-52-8) Based on Quantitative Evidence


Investigation of PPARα-Dependent Regulation of Energy Homeostasis

Researchers studying the central or peripheral mechanisms of appetite and body weight control can utilize cevoglitazar as a highly potent, dual PPARα/γ agonist to probe PPARα-dependent pathways. The evidence from PPARα knockout mice [1] provides a robust genetic validation that its effects on food intake and body weight are mediated by this receptor. This makes cevoglitazar a superior tool compared to less potent PPARα agonists (e.g., fenofibrate) for dose-response and mechanistic studies.

Preclinical Modeling of Metabolic Syndrome with Favorable Body Weight Profile

In animal models of obesity and insulin resistance, such as the ob/ob mouse or fatty Zucker rat, cevoglitazar provides a unique combination of glycemic control and weight loss, as demonstrated by its dose-dependent reduction in body weight (up to 12.9% in ob/ob mice) and lack of weight gain in Zucker rats [2][3]. This profile allows researchers to study metabolic improvements without the confounding factor of PPARγ-mediated weight gain, a common limitation of compounds like pioglitazone [3].

Studies of Ectopic Lipid Accumulation and NAFLD Pathophysiology

Cevoglitazar is an ideal tool for investigating therapeutic strategies for non-alcoholic fatty liver disease (NAFLD). Its demonstrated ability to reduce hepatic lipid concentration below baseline levels in an animal model [3] provides a clear and quantifiable endpoint. This effect is superior to that of pioglitazone and comparable to fenofibrate, making cevoglitazar a valuable comparator compound for benchmarking novel NAFLD therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cevoglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.